molecular formula C24H24N2O4S B12374844 Mtb-IN-5

Mtb-IN-5

Cat. No.: B12374844
M. Wt: 436.5 g/mol
InChI Key: LHVKTOZEGWRTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Mtb-IN-5 are not well-documented. Typically, large-scale synthesis of such compounds would involve optimization of the laboratory-scale synthesis to ensure cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

Mtb-IN-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles typically yields oxazoles, while reduction can yield amines .

Scientific Research Applications

Mtb-IN-5 has several scientific research applications:

    Chemistry: Used as a model compound to study isoxazole chemistry and its reactivity.

    Biology: Investigated for its effects on Mycobacterium tuberculosis respiration and biofilm formation.

    Medicine: Explored as a potential therapeutic agent for tuberculosis, especially in combination with isoniazid.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mtb-IN-5 is unique in its ability to enhance the efficacy of isoniazid against isoniazid-resistant Mycobacterium tuberculosis mutants. This makes it a valuable compound in the fight against drug-resistant tuberculosis .

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

7-[3-(4-tert-butylphenyl)-1,2-oxazol-5-yl]-8-cyclopropyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C24H24N2O4S/c1-24(2,3)15-8-6-13(7-9-15)17-11-19(30-25-17)16-10-20(27)26-18(23(28)29)12-31-22(26)21(16)14-4-5-14/h6-11,14,18H,4-5,12H2,1-3H3,(H,28,29)

InChI Key

LHVKTOZEGWRTSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=O)N4C(CSC4=C3C5CC5)C(=O)O

Origin of Product

United States

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